molecular formula C14H27N3O2 B1318868 Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate CAS No. 205059-24-1

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1318868
CAS No.: 205059-24-1
M. Wt: 269.38 g/mol
InChI Key: IMFPSYLOYADSFR-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material .


Molecular Structure Analysis

The linear formula for Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is C14H27N3O2. The molecular structure consists of a piperazine ring with a tert-butyl group attached to the nitrogen atom .


Chemical Reactions Analysis


Physical and Chemical Properties Analysis

  • Safety Information : It is classified as a skin and eye irritant .

Scientific Research Applications

Chemical Structure and Synthesis

  • Novel Chemistry and Synthesis Approach : The compound has been synthesized using a modified Bruylants approach, highlighting its unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure, which is pharmacologicallyuseful (Gumireddy et al., 2021).
  • Synthesis for Biologically Active Compounds : Another study focused on the synthesis of a variant of this compound as an important intermediate in the development of biologically active compounds like crizotinib (Kong et al., 2016).

  • X-ray Diffraction and Biological Evaluation : A compound similar to tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate was synthesized and characterized using spectroscopic methods and X-ray diffraction. It was also evaluated for antibacterial and anthelmintic activity, showing moderate results (Sanjeevarayappa et al., 2015).

Molecular Structure and Properties

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of a related compound was reported, providing insights into bond lengths, angles, and overall molecular conformation (Mamat et al., 2012).

  • Derivative Synthesis and Anticancer Potential : A key intermediate derivative of this compound, useful in the synthesis of Vandetanib, an anticancer drug, was synthesized and characterized. This highlights its potential role in pharmaceuticals (Wang et al., 2015).

Safety and Hazards

  • Precautionary Measures : Handle with care, wear protective gear, and seek medical attention if irritation occurs .

Mechanism of Action

Target of Action

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a complex organic compound that has been used in the design of Proteolysis-Targeting Chimera (PROTAC) molecules

Mode of Action

It is known to be used as a linker in the design of protac molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolic processes can influence the compound’s overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Properties

IUPAC Name

tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFPSYLOYADSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590457
Record name tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205059-24-1
Record name tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example A3f) from 1-(1,1-dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine by hydrogenolysis, but using Pearlman's catalyst instead of palladium/charcoal, in a yield of 79.7% of theory.
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Synthesis routes and methods II

Procedure details

4-(1-Fmoc-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.3 g, 0.61 mmol) was stirred with 20% piperidine in methylene chloride for 40 min. The mixture was concentrated to dryness to give 4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester. It was then dissolved in tetrahydrofuran (5 mL), and triethylamine (308 mg, 3.05 mmol) and acetic anhydride (86 mg, 0.9 mmol) were added, respectively. After the reaction mixture was stirred for 2 h, water and ethyl acetate were added. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate. The solids were filtered off, and the filtrate was concentrated to give 4-(1-acetyl-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester. It was dissolved in methylene chloride (7 mL), cooled with an ice bath and trifluoroacetic acid was added. The reaction mixture was stirred for 30 min, and the solvent was removed. The residue was triturated with diethyl ether and the solvent was removed to give 1-(4-piperazin-1-yl-piperidin-1-yl)-ethanone trifluoroacetate as a light-yellow foam (151 mg, 76%). LR-MS: 212 [(M+H)+]
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4-(1-Fmoc-piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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